

(R)-7-Methylchroman-4-amine molecular weight and formula

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Compound of Interest

Compound Name: (R)-7-Methylchroman-4-amine

Cat. No.: B15237629

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An In-Depth Technical Guide to (R)-7-Methylchroman-4-amine

This technical guide provides a comprehensive overview of **(R)-7-Methylchroman-4-amine**, including its physicochemical properties, a detailed synthesis protocol for its parent structure, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

(R)-7-Methylchroman-4-amine is a chiral organic molecule belonging to the chroman-4-amine class of compounds. These structures are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol
CAS Number	1213179-04-4
IUPAC Name	(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine

Synthesis of 7-Methylchroman-4-one: A Key Precursor

The synthesis of the racemic 7-methylchroman-4-amine typically proceeds through the key intermediate, 7-methylchroman-4-one. A general and efficient method for the synthesis of chroman-4-ones involves a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.^{[1][2]} The final (R)-enantiomer would then be obtained through chiral resolution of the racemic amine.

Experimental Protocol: Synthesis of 7-Methylchroman-4-one

This protocol is a representative method for the synthesis of the precursor to 7-methylchroman-4-amine, based on established procedures for similar chroman-4-ones.^{[1][2]}

Materials:

- 2'-Hydroxy-4'-methylacetophenone
- Paraformaldehyde
- Diisopropylamine (DIPA)
- Ethanol (EtOH)
- Dichloromethane (CH₂Cl₂)
- 1 M Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Brine
- Magnesium sulfate (MgSO₄)
- Microwave reactor
- Standard laboratory glassware

- Flash column chromatography system

Procedure:

- To a solution of 2'-hydroxy-4'-methylacetophenone in ethanol (0.4 M) in a microwave-safe vessel, add paraformaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
- Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
- After cooling to room temperature, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield 7-methylchroman-4-one.

Conversion to 7-Methylchroman-4-amine:

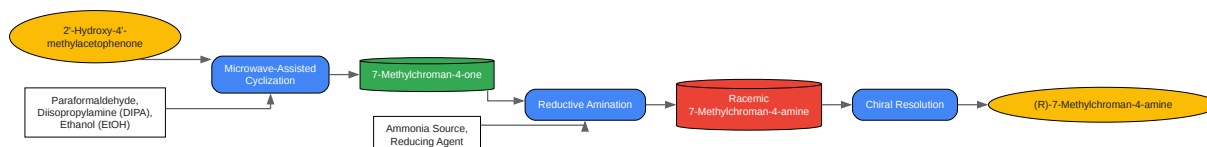
The resulting 7-methylchroman-4-one can be converted to the racemic 7-methylchroman-4-amine via reductive amination. This typically involves reaction with an ammonia source (e.g., ammonium acetate or ammonia) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

Chiral Resolution:

To obtain the desired **(R)-7-Methylchroman-4-amine**, the racemic mixture of the amine must be resolved. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the enantiomerically pure amine.

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of 7-methylchroman-4-amine, starting from the corresponding 2'-hydroxyacetophenone.



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Caption: Synthetic workflow for **(R)-7-Methylchroman-4-amine**.

Biological Context and Potential Applications

Chroman-4-one and its derivatives are recognized as "privileged structures" in medicinal chemistry, as they form the core of many biologically active compounds.[3] Derivatives of the chroman scaffold have been investigated for a wide range of pharmacological activities.

Notably, some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases, including neurodegenerative disorders.[1][2] The chroman framework is also found in molecules with potential anticancer and neuroprotective properties.[4] While the specific biological targets of **(R)-7-Methylchroman-4-amine** are not extensively documented in publicly available literature, its structural similarity to other bioactive chromans suggests its potential for further investigation in these therapeutic areas.

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